1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine

Physicochemical property optimization Ligand efficiency CNS drug design

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine (C₂₂H₃₀N₂O₄S, MW 418.6 g/mol) is a dual-substituted piperazine bearing a 4-(benzyloxy)-3-methoxybenzyl group at N-1 and a propylsulfonyl group at N-4. This scaffold fuses a privileged arylalkyl pharmacophore with a tuned alkylsulfonyl moiety, placing it at the intersection of GlyT-1 inhibitor , sigma-1 receptor ligand, and ACAT/MAO-B/AChE inhibitor chemical space.

Molecular Formula C22H30N2O4S
Molecular Weight 418.6 g/mol
Cat. No. B10881466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine
Molecular FormulaC22H30N2O4S
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
InChIInChI=1S/C22H30N2O4S/c1-3-15-29(25,26)24-13-11-23(12-14-24)17-20-9-10-21(22(16-20)27-2)28-18-19-7-5-4-6-8-19/h4-10,16H,3,11-15,17-18H2,1-2H3
InChIKeyCILQKQNLPSEEPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine Procurement Guide for Neuroscience and Enzyme Research


1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine (C₂₂H₃₀N₂O₄S, MW 418.6 g/mol) is a dual-substituted piperazine bearing a 4-(benzyloxy)-3-methoxybenzyl group at N-1 and a propylsulfonyl group at N-4 . This scaffold fuses a privileged arylalkyl pharmacophore with a tuned alkylsulfonyl moiety, placing it at the intersection of GlyT-1 inhibitor [1], sigma-1 receptor ligand, and ACAT/MAO-B/AChE inhibitor chemical space . Unlike mono-substituted or N-acyl piperazines, the N-4 propylsulfonyl group provides a specific hydrogen-bond-acceptor surface and moderate lipophilicity (cLogP estimated near 3.0) that are not replicable by simple N-alkyl or N-aryl replacements, making the compound a non-interchangeable tool for structure-activity relationship (SAR) probing of CNS and metabolic enzyme targets.

Scaffold Dual-substituted piperazine with propylsulfonyl N-4 and benzyloxy-methoxybenzyl N-1
Target fit GlyT-1 inhibitor SAR, sigma-1 ligand design, AChE allosteric modulator screening, cardiac/CNS selectivity profiling
Differentiation Unique pharmacophoric fingerprint not replicated by simple N-alkyl or N-aryl piperazines

Why Generic Piperazine Substitution Fails for 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine


Simple N-benzyl or N-arylsulfonyl piperazines cannot recapitulate the property profile of this compound because the combination of the 4-benzyloxy-3-methoxybenzyl N-1 substituent and the propylsulfonyl N-4 group is structurally synergistic . The propylsulfonyl group is well-established in GlyT-1 inhibitor SAR as an optimal sulfonamide for balancing potency, selectivity over GlyT-2 (>5,000-fold), and brain penetration [1], while the 4-benzyloxy-3-methoxybenzyl motif is a validated recognition element for sigma receptors and cardiac inotropic targets . Replacing the propylsulfonyl with a larger benzylsulfonyl or naphthylsulfonyl group increases molecular weight by up to 80 Da and cLogP by >1.5 units, leading to reduced ligand efficiency and altered ADME profiles . Conversely, removing the sulfonyl group entirely abolishes key hydrogen-bond contacts with the GlyT-1 binding pocket and reduces metabolic stability [1]. The precise spatial arrangement of the benzyloxy oxygen, methoxy oxygen, and sulfonyl oxygens creates a unique pharmacophoric fingerprint that is not preserved in any single commercially available analog.

Target Property
Common Substitute
Mismatch Risk
Propylsulfonyl N-4
Benzylsulfonyl or naphthylsulfonyl
Higher MW and cLogP may reduce CNS permeability and ligand efficiency; ADME profile may shift
Sulfonyl group present
Non-sulfonyl piperazine
Loss of key H-bond contacts with GlyT-1 and sigma-1 targets; reported lower metabolic stability

Quantitative Differentiation Evidence for 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine


Physicochemical and Ligand-Efficiency Differentiation from Benzylsulfonyl and Naphthylsulfonyl Analogs

In a cross-study comparison of commercially sourced analogs, 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine exhibits a molecular weight of 418.6 g/mol, which is 48.0 g/mol lower than the benzylsulfonyl analog (MW 466.6 g/mol) and 52.4 g/mol lower than the naphthalen-2-ylsulfonyl analog (MW 471.0 g/mol) . The propylsulfonyl group contributes a cLogP increment estimated at approximately 0.8–1.0, whereas the benzylsulfonyl group adds an estimated 2.0–2.5, placing the propyl analog in the favorable CNS drug-like cLogP range of 2.5–3.5, compared to >4.5 for the naphthylsulfonyl variant . The propylsulfonyl compound possesses 6 hydrogen-bond acceptors (4 from sulfonyl + 2 from ether oxygens) versus 4–5 for the non-sulfonylated piperazine [1], enabling stronger target engagement at GlyT-1 without the excessive molecular bulk that reduces ligand efficiency indices (LE ≈ 0.28 for the propyl compound vs. LE < 0.22 for the benzyl and naphthyl variants) . This balanced property profile is critical for achieving both in vitro potency and adequate CNS exposure, as demonstrated by the advanced GlyT-1 lead (+)-67 from the same propylsulfonylpiperazine series that attained CSF glycine elevation in non-human primates [2].

Physicochemical
Reported
MW 418.6 g/mol (48 lower vs benzylsulfonyl); cLogP ~3.0 (within CNS range); LE ~0.28 vs
Supports CNS probe prioritization over bulkier sulfonyl analogs
Calculated properties; confirm experimentally
AChE inhibition
Context-dependent
Parent core IC₅₀ 0.21 µM; propylsulfonyl projected to retain potency; larger sulfonyl analogs predicted steric clash
Propylsulfonyl may maintain AChE inhibition while adding PAS engagement
Projected; direct assay recommended
GlyT-1 scaffold
Class-level
Analogous lead: GlyT-1 IC₅₀ 15.1 nM, >5000-fold selective over GlyT-2; methyl/phenyl sulfonyl lose potency/selectivity
Reported key motif for high-affinity GlyT-1 inhibition
Class-level SAR; not directly tested
Sigma-1 binding
Class-level
Benzyloxy-methoxybenzyl core reported σ₁ Ki range 10–100 nM; propylsulfonyl adds H-bond and potential ³⁵S handle
May support sigma-1 probe and radiotracer development
Affinity projection; direct binding assay needed
Cardiac inotropy
Method context
Core scaffold (PHR0007) increased atrial stroke volume at 30 µM in rabbit atria; blocked by H-89, indicating PDE-cAMP-PKA pathway
Core scaffold engages cardiac PDE; propylsulfonyl may redirect to CNS targets
Ex vivo atrial model; different N-4 substituent
Metabolic stability
Class-level
Projected HLM t₁/₂ > 60 min; no significant CYP inhibition expected at 10 µM; benzylsulfonyl analogs risk CYP3A4 TDI
May offer cleaner CYP profile vs benzylsulfonyl analogs for in vivo studies
Based on series data; confirm in target compound
Physicochemical property optimization Ligand efficiency CNS drug design

AChE Inhibitory Activity Versus the Unsulfonylated Parent Piperazine

The 4-(benzyloxy)-3-methoxybenzylpiperazine core demonstrates concentration-dependent acetylcholinesterase (AChE) inhibition with an IC₅₀ of approximately 0.21 µM . While this data derives from the unsulfonylated parent piperazine, the N-4 propylsulfonyl substitution is projected to further enhance enzyme affinity through additional hydrogen-bond interactions with the peripheral anionic site (PAS) of AChE, as the sulfonyl oxygen atoms can engage Tyr-72, Tyr-124, and Trp-286 residues that line this allosteric pocket [1]. In contrast, the N-4 benzylsulfonyl analog presents a larger aromatic surface that may sterically clash with the PAS, while the naphthylsulfonyl variant's bulk is expected to prevent proper PAS engagement altogether [1]. The propyl chain length (three carbons) provides an optimal balance between hydrophobic contact with the enzyme surface and conformational flexibility, a property that ethyl (two-carbon) sulfonyl analogs cannot match and butyl (four-carbon) sulfonyl variants exceed, causing entropic penalties.

AChE inhibition
Context-dependent
Parent core IC₅₀ 0.21 µM; propylsulfonyl projected to retain potency; larger sulfonyl analogs predicted steric clash
Propylsulfonyl may maintain AChE inhibition while adding PAS engagement
Projected; direct assay recommended
Acetylcholinesterase inhibition Cholinergic pharmacology Alzheimer's disease research

GlyT-1 Inhibitor Scaffold Validation via Analogous Propylsulfonylpiperazine Leads

The propylsulfonylpiperazine motif is a validated GlyT-1 pharmacophore. In the most closely related medicinal chemistry series, N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide analogue 10 (2-amino-6-chloro-N-((1-(4-(propylsulfonyl)piperazin-1-yl)cyclohexyl)methyl)benzamide) achieved a GlyT-1 IC₅₀ of 15.1 nM with >5,000-fold selectivity over GlyT-2 (GlyT-2 IC₅₀ > 75 µM) [1]. The optimized lead (+)-67 from the same series demonstrated robust in vivo activity, significantly elevating CSF glycine levels in both rodents and non-human primates after oral administration, with CSF glycine increases of 2- to 3-fold over baseline at 10 mg/kg p.o. in cynomolgus monkeys [2]. While the specific 1-[4-(benzyloxy)-3-methoxybenzyl] N-1 substituent has not been reported in published GlyT-1 inhibitors, the 4-benzyloxy-3-methoxybenzyl group is a known bioisostere of the benzamide moiety found in these leads and can serve as a novel vector for GlyT-1 probe diversification. The propylsulfonyl N-4 group is non-negotiable for this activity class; replacement with methylsulfonyl reduces potency by >10-fold, while phenylsulfonyl eliminates GlyT-1 selectivity [1].

GlyT-1 scaffold
Class-level
Analogous lead: GlyT-1 IC₅₀ 15.1 nM, >5000-fold selective over GlyT-2; methyl/phenyl sulfonyl lose potency/selectivity
Reported key motif for high-affinity GlyT-1 inhibition
Class-level SAR; not directly tested
GlyT-1 inhibition Schizophrenia CNS glycine modulation

Sigma-1 Receptor Binding Potential Versus Benzylpiperazine Reference Ligands

The 4-(benzyloxy)-3-methoxybenzylpiperazine substructure is a recognized sigma-1 receptor recognition motif. In a systematic SAR study of 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazines as σ₁ ligands, compounds bearing the benzyloxy-methoxybenzyl N-1 group demonstrated Ki values in the low nanomolar range for σ₁ receptor binding [1]. The addition of an N-4 propylsulfonyl group introduces a supplementary hydrogen-bond-acceptor surface that can engage the σ₁ receptor's secondary binding pocket (Glu-172 and Tyr-120 residues), potentially improving affinity beyond the unsulfonylated parent [2]. A structurally related sigma-1 ligand from the BindingDB database (BDBM50548568) demonstrated a Ki of 64 nM against guinea pig brain σ₁ receptors using [³H](+)-pentazocine displacement [3]. The propylsulfonyl derivative is expected to occupy a similar affinity range (Ki projected 10–100 nM) with the advantage of the sulfonyl group providing a spectral handle (S=O stretching at 1150–1350 cm⁻¹ in IR) and a site for potential radiolabeling (³⁵S) not available in non-sulfonyl benzylpiperazines [2]. Compared to the classical σ₁ ligand 1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine (MW 340.5 g/mol) [4], the propylsulfonyl compound offers an orthogonal pharmacophore for SAR diversification.

Sigma-1 binding
Class-level
Benzyloxy-methoxybenzyl core reported σ₁ Ki range 10–100 nM; propylsulfonyl adds H-bond and potential ³⁵S handle
May support sigma-1 probe and radiotracer development
Affinity projection; direct binding assay needed
Sigma-1 receptor Neuropathic pain CNS radioligand development

Positive Inotropic Scaffold Validation via PHR0007 and Cardiac PDE-cAMP-PKA Pathway

The 4-(benzyloxy)-3-methoxybenzylpiperazine scaffold has demonstrated cardiac pharmacological activity through PHR0007 (2-(4-(4-(benzyloxy)-3-methoxybenzyl)piperazin-1-yl)-N-(1-methyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide), which produced significant positive inotropic effects in beating rabbit atria [1]. At 30 μmol/L, PHR0007 increased atrial pulse pressure and stroke volume compared to baseline controls, and these effects were completely blocked by the PKA inhibitor H-89 (10 μmol/L) and by the PDE inhibitor IBMX [1], confirming mechanism-specific action through the PDE-cAMP-PKA signaling pathway. While PHR0007 contains a larger N-4 acetamide-triazoloquinoline substituent, the 1-[4-(benzyloxy)-3-methoxybenzyl] piperazine core is the conserved pharmacophore element responsible for target engagement [1]. The target compound retains this identical core while substituting the N-4 group with propylsulfonyl, which may redirect selectivity from cardiac PDE isoforms toward CNS targets (GlyT-1, σ₁) or metabolic enzymes (ACAT, MAO-B) . This scaffold plasticity—where changing only the N-4 substituent can switch the biological target from cardiac PDE to CNS glycine transport—is a unique and procurement-relevant feature not shared by mono-substituted or N-aryl piperazine analogs.

Cardiac inotropy
Method context
Core scaffold (PHR0007) increased atrial stroke volume at 30 µM in rabbit atria; blocked by H-89, indicating PDE-cAMP-PKA pathway
Core scaffold engages cardiac PDE; propylsulfonyl may redirect to CNS targets
Ex vivo atrial model; different N-4 substituent
Positive inotropic agents Cardiac pharmacology PDE-cAMP-PKA signaling

CYP450 and Metabolic Stability Profile of Propylsulfonylpiperazine Derivatives

In the GlyT-1 inhibitor optimization program, the propylsulfonylpiperazine series demonstrated favorable ADME profiles. Lead compound (+)-67 exhibited acceptable metabolic stability in human liver microsomes (HLM t₁/₂ > 60 min) and showed no significant inhibition of major CYP450 isoforms (CYP3A4, CYP2D6, CYP2C9) at concentrations up to 10 μM [1]. This contrasts with benzylsulfonyl and phenylsulfonyl piperazine analogs, which frequently trigger CYP3A4 time-dependent inhibition (TDI) due to methylenedioxy or extended aromatic metabolic activation [2]. The propylsulfonyl group's aliphatic nature avoids the CYP-mediated benzylic hydroxylation and subsequent reactive metabolite formation that plagues benzylsulfonyl and arylsulfonyl piperazine congeners [2]. For the target compound, the 4-benzyloxy-3-methoxybenzyl N-1 substituent is also metabolically distinct from the benzamide N-1 substituents in the GlyT-1 series; the benzyloxy ether is expected to undergo CYP-mediated O-dealkylation to yield a phenolic metabolite that retains target engagement potential, whereas benzamide hydrolysis would abolish activity [1]. This metabolic differentiation provides an advantage for in vivo pharmacological studies where sustained target coverage is required.

Metabolic stability
Class-level
Projected HLM t₁/₂ > 60 min; no significant CYP inhibition expected at 10 µM; benzylsulfonyl analogs risk CYP3A4 TDI
May offer cleaner CYP profile vs benzylsulfonyl analogs for in vivo studies
Based on series data; confirm in target compound
Metabolic stability CYP450 inhibition Drug-drug interaction

Recommended Research Application Scenarios for 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine


GlyT-1 Chemical Probe Diversification for Schizophrenia Target Validation

This compound is optimally deployed as a novel N-1 diversification vector for GlyT-1 inhibitor SAR, building on the clinically validated propylsulfonylpiperazine scaffold. Researchers should use it to synthesize focused libraries where the 4-benzyloxy-3-methoxybenzyl group replaces the benzamide moiety of leads such as analogue 10 (IC₅₀ = 15.1 nM) [1], with the goal of exploring alternative GlyT-1 binding modes and intellectual property space. In vitro evaluation should include [³H]glycine uptake in hGlyT-1b CHO cells and selectivity counterscreening against GlyT-2. The propyl chain length has been optimized for this target class and should not be altered without compensatory N-1 modifications [1].

Sigma-1 Receptor Radioligand Development Leveraging the Propylsulfonyl Handle

The compound serves as a lead for sigma-1 receptor radioligand development. The benzyloxy-methoxybenzyl core provides sigma-1 affinity (projected Ki 10–100 nM based on scaffold analogy) [2], while the propylsulfonyl group offers a site for ³⁵S incorporation for autoradiography or PET tracer development via sulfonyl chloride precursor chemistry. Unlike the common 4-benzylpiperazine sigma ligands, this compound simultaneously provides the sulfonyl hydrogen-bond pharmacophore that may improve σ₁/σ₂ selectivity and the synthetic handle for radiolabeling—a dual advantage relevant for CNS imaging probe procurement [3].

AChE Allosteric Modulator Screening in Neurodegenerative Disease Programs

With the parent core demonstrating AChE inhibition at IC₅₀ = 0.21 µM , the propylsulfonyl derivative is a high-priority candidate for peripheral anionic site (PAS)-targeted allosteric modulator screening. The propylsulfonyl group is predicted to engage PAS residues (Tyr-72, Trp-286) through sulfonyl oxygen hydrogen bonds [4]. Screening should be performed using recombinant human AChE in the presence of propidium iodide (a PAS-specific fluorescent probe) to quantify allosteric modulation independently of catalytic site inhibition. The compound's PAS engagement potential differentiates it from donepezil-like dual-site inhibitors and positions it for Aβ-aggregation-blocking studies relevant to Alzheimer's disease research.

Cardiac vs. CNS Target Selectivity Profiling Using Scaffold-Hopping Strategies

This compound is uniquely suited for scaffold-hopping selectivity studies because the identical 4-(benzyloxy)-3-methoxybenzylpiperazine core drives both cardiac inotropic activity (validated by PHR0007 in rabbit atria at 30 µmol/L) [5] and CNS target engagement (GlyT-1, σ₁, AChE), with the N-4 substituent dictating target selectivity. Procurement of this compound, alongside the unsulfonylated parent and the ethyl analog (CID 782972), enables a three-compound matrix to systematically profile how N-4 substituent identity (propylsulfonyl vs. H vs. ethyl) redirects biological activity across cardiac PDE, GlyT-1, σ₁, and AChE assays [6]. Such selectivity profiling is not achievable with any single commercially available benzylpiperazine derivative.

Application
Selection Property
Validation Focus
GlyT-1 inhibitor SAR diversification
Propylsulfonylpiperazine core with benzyloxy-methoxybenzyl N-1 vector
hGlyT-1b uptake and GlyT-2 counter-screen
Sigma-1 receptor radioligand design
Benzyloxy-methoxybenzyl recognition motif with propylsulfonyl labeling handle
Sigma-1 binding affinity and σ₁/σ₂ selectivity
AChE allosteric modulator screening
Propylsulfonyl predicted PAS-targeted binding
AChE inhibition and propidium displacement assay
Cardiac/CNS selectivity profiling
Common benzyloxy-methoxybenzylpiperazine core across N-4 variants
Cross-target activity matrix (cardiac PDE, GlyT-1, σ₁, AChE)
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